Cas no 2171598-77-7 (2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, and a benzyl-substituted backbone that enhances steric control during coupling reactions. The 3,3-dimethylbutanamidoacetic acid moiety provides stability against racemization, making it advantageous for synthesizing complex peptides with high enantiomeric purity. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its robust protection and compatibility with standard coupling reagents improve yield and efficiency. Its design minimizes side reactions, ensuring reliable performance in demanding synthetic applications.
2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid structure
2171598-77-7 structure
商品名:2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid
CAS番号:2171598-77-7
MF:C30H32N2O5
メガワット:500.585488319397
CID:6104699
PubChem ID:165582405

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid
    • 2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
    • EN300-1529955
    • 2171598-77-7
    • インチ: 1S/C30H32N2O5/c1-30(2,3)27(28(35)32(18-26(33)34)17-20-11-5-4-6-12-20)31-29(36)37-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25,27H,17-19H2,1-3H3,(H,31,36)(H,33,34)
    • InChIKey: LTEVENHLNFWBSB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(N(CC(=O)O)CC1C=CC=CC=1)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 500.23112213g/mol
  • どういたいしつりょう: 500.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 37
  • 回転可能化学結合数: 10
  • 複雑さ: 780
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 95.9Ų

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1529955-0.5g
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529955-5.0g
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
5g
$9769.0 2023-06-05
Enamine
EN300-1529955-1.0g
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
1g
$3368.0 2023-06-05
Enamine
EN300-1529955-0.1g
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529955-10000mg
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1529955-250mg
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1529955-5000mg
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529955-100mg
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
100mg
$2963.0 2023-09-26
Enamine
EN300-1529955-0.05g
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529955-0.25g
2-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]acetic acid
2171598-77-7
0.25g
$3099.0 2023-06-05

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid 関連文献

2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acidに関する追加情報

2-N-Benzyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic Acid

The compound CAS No 2171598-77-7, also known as 2-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid, is a highly specialized chemical entity with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound has garnered attention due to its unique structural features and promising potential in various research domains.

Structural Overview

The molecular structure of this compound is characterized by a complex arrangement of functional groups. The presence of a benzyl group attached to the nitrogen atom suggests potential for bioavailability and stability in biological systems. The fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis, adds another layer of complexity and functionality. The 3,3-dimethylbutanamidoacetic acid moiety further enhances the compound's versatility, making it suitable for a wide range of chemical transformations.

Applications in Medicinal Chemistry

In recent years, this compound has been extensively studied for its role in drug discovery and development. Researchers have explored its potential as a building block for constructing bioactive molecules with therapeutic properties. For instance, studies have demonstrated its utility in the synthesis of peptide-based drugs targeting various diseases, including cancer and infectious diseases. The Fmoc group's ability to protect amino groups during peptide synthesis has been particularly valuable in this context.

Recent Research Findings

Recent advancements in synthetic methodologies have further expanded the scope of this compound's applications. A study published in the Journal of Medicinal Chemistry highlighted its use as a key intermediate in the synthesis of novel anticancer agents. The compound's ability to undergo selective chemical modifications has enabled researchers to design molecules with enhanced pharmacokinetic profiles and improved efficacy.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the coupling of the Fmoc group with the amino acid derivative and subsequent functionalization to introduce the benzyl group. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity.

Role in Materials Science

Beyond its applications in medicinal chemistry, this compound has also found relevance in materials science. Its unique structural features make it a candidate for use in polymer chemistry and nanotechnology. Researchers are exploring its potential as a precursor for constructing advanced materials with tailored properties, such as biodegradable polymers or stimuli-responsive materials.

Future Prospects

Looking ahead, the continued exploration of this compound's properties is expected to unlock new opportunities across diverse scientific disciplines. Its role as a versatile building block in organic synthesis positions it as a valuable tool for addressing challenges in drug discovery, materials development, and beyond.

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